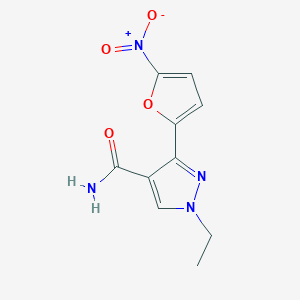
1-Ethyl-3-(5-nitrofuran-2-yl)-1H-pyrazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethyl-3-(5-nitrofuran-2-yl)-1H-pyrazole-4-carboxamide is a heterocyclic compound that features a nitrofuran moiety and a pyrazole ring
Preparation Methods
The synthesis of 1-Ethyl-3-(5-nitrofuran-2-yl)-1H-pyrazole-4-carboxamide typically involves the nitration of furan derivatives followed by the formation of the pyrazole ring. One common method includes the nitration of furfural to obtain 5-nitrofuran-2-carbaldehyde, which is then reacted with ethylhydrazine to form the pyrazole ring.
Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis to ensure high yield and purity.
Chemical Reactions Analysis
1-Ethyl-3-(5-nitrofuran-2-yl)-1H-pyrazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The nitrofuran moiety can be oxidized to form corresponding nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrofuran ring.
Common reagents used in these reactions include nitric acid for nitration, hydrogen gas with a palladium catalyst for reduction, and various nucleophiles for substitution reactions. Major products formed from these reactions include amino derivatives, substituted furans, and oxidized nitro compounds .
Scientific Research Applications
1-Ethyl-3-(5-nitrofuran-2-yl)-1H-pyrazole-4-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antifungal and antibacterial agent due to the presence of the nitrofuran moiety, which is known for its antimicrobial properties.
Biological Studies: The compound is used in research to understand its interaction with various biological targets, including enzymes and receptors.
Industrial Applications: It is explored for its use in the synthesis of other heterocyclic compounds and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-Ethyl-3-(5-nitrofuran-2-yl)-1H-pyrazole-4-carboxamide involves the interaction of the nitrofuran moiety with microbial DNA, leading to the inhibition of DNA synthesis and cell death. The pyrazole ring may also interact with specific enzymes, enhancing the compound’s antimicrobial activity. The molecular targets include bacterial and fungal enzymes involved in DNA replication and repair .
Comparison with Similar Compounds
Similar compounds to 1-Ethyl-3-(5-nitrofuran-2-yl)-1H-pyrazole-4-carboxamide include other nitrofuran derivatives such as:
- 5-Nitrofuran-2-carboxylic acid
- 2-Acetyl-5-nitrofuran
- N-(5-Acetyl-2-nitrofuran-3-yl)acetamide
Compared to these compounds, this compound is unique due to the presence of the pyrazole ring, which may confer additional biological activity and specificity. This uniqueness makes it a valuable compound for further research and potential therapeutic applications .
Properties
CAS No. |
61620-77-7 |
|---|---|
Molecular Formula |
C10H10N4O4 |
Molecular Weight |
250.21 g/mol |
IUPAC Name |
1-ethyl-3-(5-nitrofuran-2-yl)pyrazole-4-carboxamide |
InChI |
InChI=1S/C10H10N4O4/c1-2-13-5-6(10(11)15)9(12-13)7-3-4-8(18-7)14(16)17/h3-5H,2H2,1H3,(H2,11,15) |
InChI Key |
IHBIXPBDNVJRHK-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=N1)C2=CC=C(O2)[N+](=O)[O-])C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















